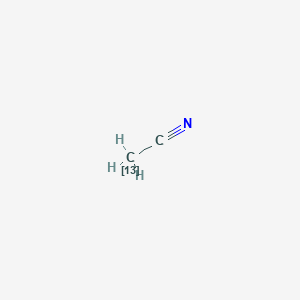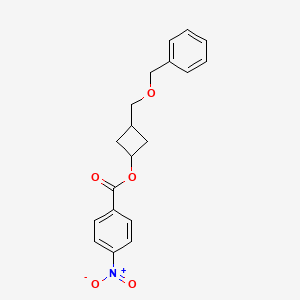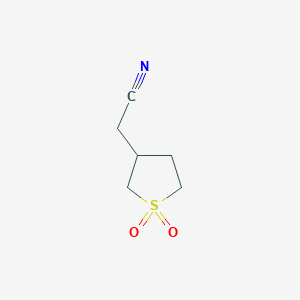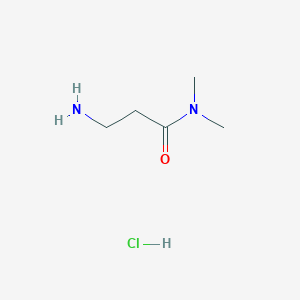![molecular formula C9H7ClN2O B3109448 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-20-4](/img/structure/B3109448.png)
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound and a drug intermediate . It has a molecular weight of 194.62 .
Synthesis Analysis
The synthesis of 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One approach involves the use of 2-amino-3-benzyloxy pyridine as a starting material, which undergoes a condensation reaction under the influence of phosphorus oxychloride to yield the target product . Another method involves a direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation .Molecular Structure Analysis
The molecular structure of 2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is planar, as evidenced by the two conjugated rings with a dihedral angle of only 0.230° . The InChI code for this compound is 1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3 .Chemical Reactions Analysis
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo a metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale .Aplicaciones Científicas De Investigación
Methylation of Position 8 in Pyridine Moiety This research focuses on the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, specifically the displacement of the methyl group at position 8. The aim was to enhance the biological properties of these compounds, and the study includes the synthesis process and exploration of analgesic properties on experimental models (Ukrainets et al., 2015).
Crystal Structure Analysis Several studies have contributed to understanding the crystal structure of various derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. For instance, the study by Anthal et al. (2014) provides a detailed analysis of the crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, revealing molecular interactions and structural stability factors (Anthal et al., 2014). Similarly, Zhang et al. (2013) characterized a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one and explored its interaction with DNA, providing insights into potential biological interactions (Zhang et al., 2013).
Chemical Properties and Applications
Recent Progress in the Chemistry of Bicyclic 6–6 Systems This review covers the chemistry of pyrido[1,2-a]pyrimidines, focusing on structural features, reactions, and synthetic methodologies. It provides an overview of the diverse methodologies reported on the chemistry of pyrido[1,2-a]pyrimidines and discusses their biological importance and mechanistic pathways (Elattar et al., 2017).
Substituted Pyridopyrimidinones The study by Abass et al. (2010) explores chloro-4H-pyrido(1,2-a)pyrimidin-4-one as a synthone precursor for preparing novel heterotricyclic systems. It details the reactions and potential of these systems for further chemical exploration (Abass et al., 2010).
One-Pot Chemoselective Bis(Suzuki-Miyaura Cross-Coupling) This paper discusses a one-pot chemoselective bis(Suzuki–Miyaura cross-coupling) reaction under microwave irradiation for the 4H-pyrido[1,2-a]pyrimidin-4-one series. It highlights the efficiency of this process in substituting various boronic acids, providing a pathway for potential pharmaceutical applications (Kabri et al., 2012).
Propiedades
IUPAC Name |
2-chloro-8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-12-8(4-6)11-7(10)5-9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCQZXXQUBDAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)





![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)






